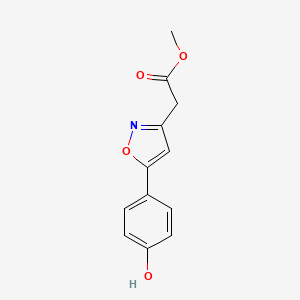![molecular formula C11H10ClN3O B12900417 2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-73-9](/img/structure/B12900417.png)
2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound with a complex structure that includes a chloro group, a tolyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of 1-(p-tolyl)-1H-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrotriazoles.
科学研究应用
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the triazole ring.
1-(p-Tolyl)-1H-1,2,3-triazole: Similar structure but lacks the chloroacetyl group.
Uniqueness
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloroacetyl group and the triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
88137-73-9 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC 名称 |
2-chloro-1-[1-(4-methylphenyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C11H10ClN3O/c1-8-2-4-9(5-3-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 |
InChI 键 |
DRBUAMBQPRCYBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



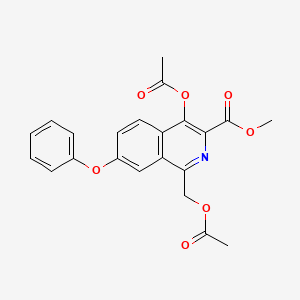


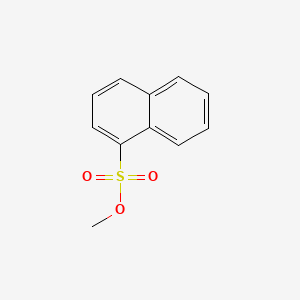

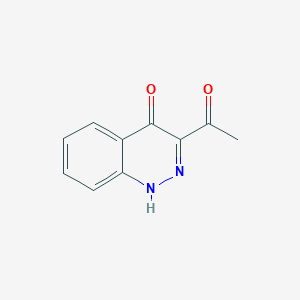
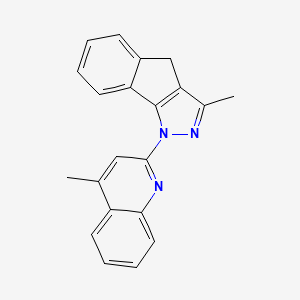
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
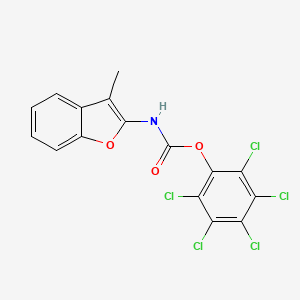

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

